2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine
Description
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl group, and a piperazinyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-11-17(22-18(21-14)16-4-5-16)19(25)24-9-7-23(8-10-24)13-15-3-2-6-20-12-15/h2-3,6,11-12,16H,4-5,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRDMOVMYBBHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinyl and piperazinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, methylpyrimidine, and pyridinylmethylpiperazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography. The industrial process aims to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
Barrelene: A polycyclic alkane with a unique barrel-like structure.
Basketane: Another polycyclic alkane, resembling a basket in its structure.
Uniqueness
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine stands out due to its combination of cyclopropyl, pyrimidinyl, and piperazinyl groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
